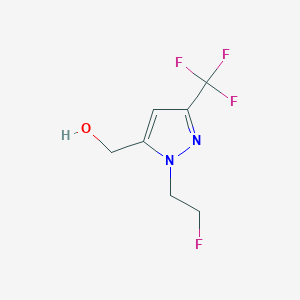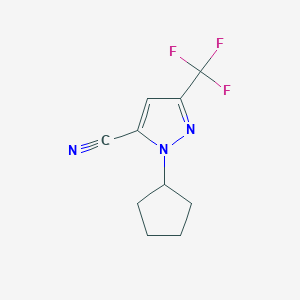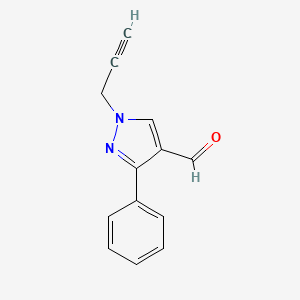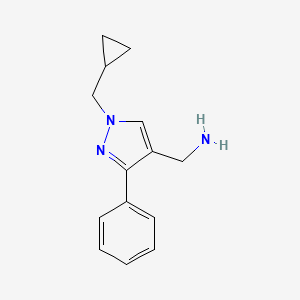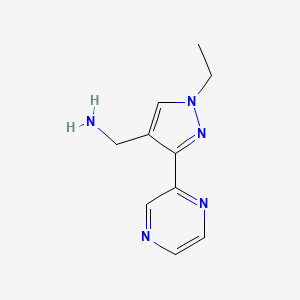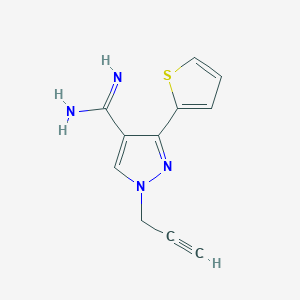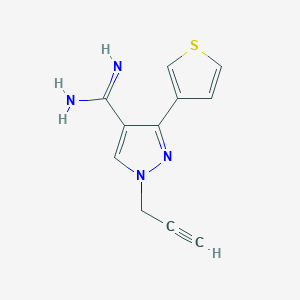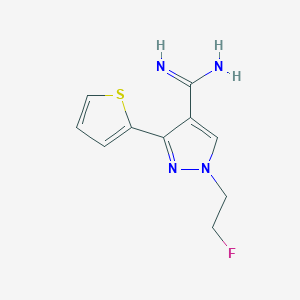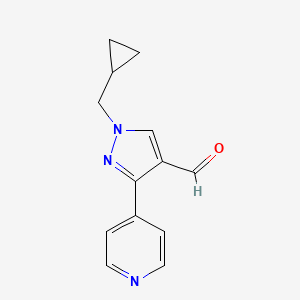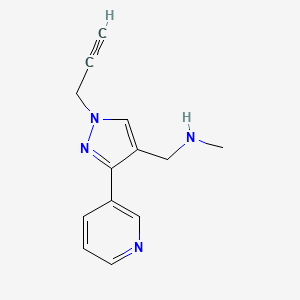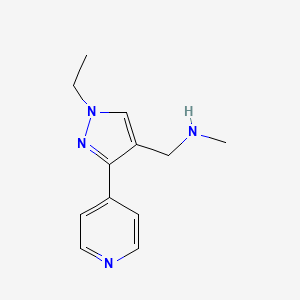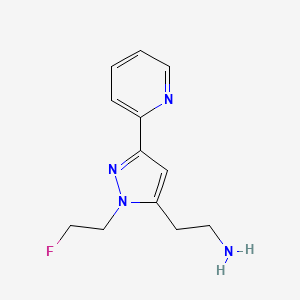
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Descripción general
Descripción
2-(1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, or 2-FEPA, is a synthetic compound that has been extensively studied in recent years due to its potential applications in numerous scientific fields. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. It has also been used as a tool in drug development, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Fascinating Variability in Chemistry and Properties
A study by Boča et al. (2011) reviews the chemistry and properties of compounds containing pyridine and pyrazole structures, indicating that these compounds have diverse applications due to their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This suggests that compounds similar to the one you're interested in could be researched for a variety of applications across chemistry and materials science (Boča, Jameson, & Linert, 2011).
Analysis in Biological Matrices, Foodstuff, and Beverages
Teunissen et al. (2010) reviewed the analysis of heterocyclic aromatic amines (HAs) in biological matrices, foodstuff, and beverages, highlighting their carcinogenic potential in rodents and the importance of analyzing their bioactivated metabolites as well as detoxification products. This underscores the relevance of such compounds in toxicology and food safety research (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Inhibitors Design for Protein Kinases
Scior et al. (2011) discussed the design and synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase, utilizing structures including pyrazole and pyridine. The selective inhibition of protein kinases by compounds with such scaffolds reveals potential applications in designing drugs for treating inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
PFAS Removal by Amine-Functionalized Sorbents
Ateia et al. (2019) review the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment, highlighting the importance of chemical functionality in environmental remediation technologies (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Propiedades
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-5-8-17-10(4-6-14)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQZIYJWOLSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



